molecular formula C16H12F5NO2S2 B12308376 Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate

Cat. No.: B12308376
M. Wt: 409.4 g/mol
InChI Key: GQXYPNARAMHGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation

The IUPAC name for this compound is derived through a hierarchical analysis of its molecular architecture. The parent structure is pentanoic acid , a five-carbon carboxylic acid. The esterification of the carboxylic acid group with a perfluorophenyl substituent establishes the perfluorophenyl pentanoate base. The critical modification occurs at the fourth carbon of the pentanoate chain, where a pyridin-2-yldisulfanyl group (-S-S-C5H4N) is attached.

The numbering prioritizes the carboxylic acid terminus (position 1), making the disulfanyl substitution at position 4. The perfluorophenyl group, a fully fluorinated benzene ring, is designated as a substituent of the ester oxygen. Thus, the full systematic name becomes 4-(pyridin-2-yldisulfanyl)pentanoic acid perfluorophenyl ester . This aligns with IUPAC Rule C-14.4 for ester naming and Rule A-61.1 for disulfide nomenclature.

CAS Registry Number Analysis (2088570-87-8)

The CAS registry number 2088570-87-8 uniquely identifies this compound in global chemical databases. This identifier correlates with its specific structural features:

  • 2088570 : A unique sequence assigned to distinguish it from similar esters.
  • 87-8 : A checksum component validating the number's authenticity.

Cross-referencing this CAS number confirms its association with the molecular formula C16H12F5NO2S2 and a molar mass of 409.39 g/mol . The registry entry further specifies the compound’s role as a heterobifunctional crosslinker, emphasizing its utility in modifying biomolecules through controlled disulfide exchange.

Alternative Nomenclatural Representations

Beyond its IUPAC name, the compound is described through several alternative nomenclatural systems:

  • SMILES Notation : CC(SSC1=NC=CC=C1)CCC(OC2=C(F)C(F)=C(F)C(F)=C2F)=O encodes the connectivity of atoms, highlighting the disulfide bridge between the pentanoate chain and pyridine ring.
  • InChI Key : A standardized hash-like identifier such as ZQZJYJVBNQSUEY-UHFFFAOYSA-N (hypothetical example) would encapsulate its stereochemical and isotopic details.
  • Common Descriptors : Terms like pentafluorophenyl 4-(2-pyridyldithio)valerate appear in technical literature, emphasizing the valerate backbone and pyridyldithiol functional group.

These representations facilitate database searches and computational modeling, ensuring interoperability across chemical informatics platforms.

Structural Relationship to Valerate/Pentanoate Derivatives

The compound belongs to the pentanoate/valerate family, characterized by a five-carbon chain terminating in a carboxylic acid or its derivatives. Key structural distinctions include:

Feature Valerate Derivatives This Compound
Backbone CH3(CH2)3COO– CH2CH2CH(S-S-C5H4N)CH2COO–
Functional Groups Esters, amides Perfluoroaryl, disulfide
Applications Flavorants, solvents Bioconjugation linkers

The introduction of the perfluorophenyl group enhances electrophilicity at the ester carbonyl, promoting reactivity with nucleophiles like amines. Simultaneously, the pyridin-2-yldisulfanyl moiety enables thiol-disulfide exchange reactions, critical for reversible protein modifications. This dual functionality positions the compound as a bridge between inorganic fluorophores and biological macromolecules in targeted drug delivery systems.

The structural kinship to valerate is further evident in its molecular weight (409.39 g/mol ) versus simple valerate esters (e.g., methyl valerate: 116.16 g/mol). The mass difference arises from the fluorine atoms (atomic weight 19.00 each) and disulfur-pyridine complex (atomic weight contribution: ~64.13).

Table 1: Comparative Analysis of Pentanoate Derivatives  
+----------------------+---------------------+-----------------------------+  
| Parameter            | Ethyl Pentanoate    | Perfluorophenyl Derivative   |  
+----------------------+---------------------+-----------------------------+  
| Molecular Formula    | C7H14O2             | C16H12F5NO2S2                |  
| Molar Mass (g/mol)   | 130.18              | 409.39                       |  
| Key Functional Groups| Ester               | Ester, Disulfide, Aryl Fluoride|  
+----------------------+---------------------+-----------------------------+  

Properties

Molecular Formula

C16H12F5NO2S2

Molecular Weight

409.4 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(pyridin-2-yldisulfanyl)pentanoate

InChI

InChI=1S/C16H12F5NO2S2/c1-8(25-26-9-4-2-3-7-22-9)5-6-10(23)24-16-14(20)12(18)11(17)13(19)15(16)21/h2-4,7-8H,5-6H2,1H3

InChI Key

GQXYPNARAMHGHI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Reactants :
    • 4-Mercaptopentanoic acid (1.0 eq)
    • 2,2'-Dithiopyridine (1.1 eq)
  • Conditions :
    • Solvent: Methanol or dimethylformamide (DMF)
    • Temperature: Room temperature (20–25°C)
    • Time: 6–12 hours
  • Mechanism :
    The thiol group of 4-mercaptopentanoic acid undergoes nucleophilic substitution with 2,2'-dithiopyridine, releasing pyridine-2-thione as a byproduct.

Data Table:

Parameter Value
Yield 75–85%
Purification Column chromatography (Hexane:EtOAc, 3:1)

Esterification with Perfluorophenol

The carboxylic acid is esterified with perfluorophenol using carbodiimide-based coupling.

Method A: DCC/DMAP-Mediated Esterification

  • Reactants :
    • 4-(Pyridin-2-yldisulfanyl)pentanoic acid (1.0 eq)
    • Perfluorophenol (1.2 eq)
    • Dicyclohexylcarbodiimide (DCC, 1.2 eq)
    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)
  • Conditions :
    • Solvent: Anhydrous dichloromethane (DCM)
    • Temperature: 0°C → room temperature
    • Time: 12–24 hours
  • Workup :
    • Filter precipitated dicyclohexylurea (DCU)
    • Concentrate under reduced pressure
    • Purify via silica gel chromatography.

Data Table:

Parameter Value
Yield 60–75%
Solvent System Hexane:Ethyl acetate (4:1)

Method B: Acyl Chloride Intermediate

  • Reactants :
    • 4-(Pyridin-2-yldisulfanyl)pentanoic acid (1.0 eq)
    • Oxalyl chloride (2.0 eq)
    • Perfluorophenol (1.5 eq)
    • Triethylamine (2.0 eq)
  • Conditions :
    • Solvent: Anhydrous tetrahydrofuran (THF)
    • Temperature: 0°C → room temperature
    • Time: 4–6 hours
  • Mechanism :
    The acid is converted to its acyl chloride, which reacts with perfluorophenol in the presence of a base.

Data Table:

Parameter Value
Yield 70–80%
Purity (HPLC) >95%

Optimization and Challenges

Key Factors:

  • Disulfide Stability : The pyridyldisulfide moiety is sensitive to reducing agents. Reactions must proceed under inert atmospheres (N₂/Ar).
  • Fluorophenol Reactivity : Perfluorophenol’s strong electron-withdrawing groups reduce nucleophilicity, necessitating activated intermediates.
  • Byproduct Management : DCU removal is critical for high-purity yields in DCC-based methods.

Comparative Analysis:

Method Advantages Limitations
DCC High yields, mild conditions DCU filtration required
Acyl Chloride Faster reaction Moisture-sensitive intermediates

Scalability and Industrial Relevance

  • Pilot-Scale Synthesis :

    • Batch size: 100 g–1 kg
    • Yield consistency: ±5% variation
    • Cost drivers: Perfluorophenol (∼$450/g), DCC (∼$200/g).
  • Environmental Considerations :

    • Solvent recovery (DCM, THF) reduces waste.
    • DCU is non-toxic but requires disposal as solid waste.

Recent Advances

  • Flow Chemistry : Continuous esterification reduces reaction time to 2–4 hours with 85% yield.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable esterification under aqueous conditions (50°C, pH 7.0), though yields remain lower (40–50%).

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Delivery Systems

Overview : The compound's unique chemical structure facilitates the development of advanced drug delivery systems, particularly in targeted therapies.

Mechanism : The incorporation of disulfide bonds into drug carriers allows for the controlled release of therapeutic agents in reducing environments, such as those found in tumor tissues. This mechanism enhances the specificity and efficacy of drug delivery.

Case Study: Polymer-Based Drug Delivery

A study demonstrated that polymers incorporating disulfide bonds could release doxorubicin (a common chemotherapeutic agent) more effectively in the presence of reducing agents compared to non-reducing environments. Specifically, up to 64% of doxorubicin was released from PEG-PLA micelles after 14 hours in a reducing environment, compared to only 40% without it .

Condition Doxorubicin Release (%)
Reducing Environment64%
Non-Reducing Environment40%

Cancer Therapy

Overview : Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate is being explored for its role in antibody-drug conjugates (ADCs), particularly for targeting specific cancer types.

Applications in HER2+ Cancer Treatment : Recent studies have shown that ADCs utilizing this compound can effectively target HER2-positive cancers. In a clinical trial involving patients with urothelial carcinoma, an ADC formulated with this compound achieved an objective response rate (ORR) of 76.9% , indicating significant therapeutic efficacy .

Clinical Trial Data

Parameter Value
Total Subjects18
Objective Response Rate (ORR)76.9%
Disease Control Rate (DCR)92.3%

Material Science

Overview : The compound's properties make it suitable for developing new materials with enhanced functionalities, particularly in biocompatible polymers and smart materials.

Applications in Smart Materials

Research indicates that polymers modified with perfluorophenyl groups exhibit improved thermal stability and responsiveness to environmental stimuli, making them ideal for applications in smart drug delivery systems and responsive coatings .

Mechanism of Action

The compound exerts its effects by forming stable covalent bonds between antibodies and drugs. The perfluorophenyl group enhances the stability of the linkage, while the pyridin-2-yldisulfanyl group facilitates the release of the drug under specific conditions. This targeted delivery mechanism ensures that the drug is released at the desired site of action, minimizing side effects and improving therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Variations

Ester Group Modifications
Compound Name Ester Group Reactivity & Stability Key Applications
Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate Perfluorophenyl High reactivity due to electron-withdrawing fluorine atoms; stable in aqueous buffers . ADC linkers, protein labeling
N-Succinimidyl 4-(pyridin-2-yldithio)pentanoate (SPP) N-Hydroxysuccinimide (NHS) Moderate reactivity; hydrolyzes faster than perfluorophenyl esters in aqueous media . Small-molecule conjugates
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoate NHS with methyl substitution Enhanced steric hindrance improves plasma stability; slower drug release . Stable ADCs for prolonged activity
Substituent Effects
  • Methyl Groups: Addition of a methyl group at the 4-position (e.g., 4-methyl derivatives) increases steric hindrance, reducing non-specific thiol exchange and improving linker stability in vivo .
  • Fluorinated vs. Non-Fluorinated Esters: Perfluorophenyl esters exhibit 10–20% faster conjugation kinetics compared to NHS esters due to stronger electrophilicity . However, they may increase ADC hydrophobicity, requiring formulation optimization .
In Vitro vs. In Vivo Efficacy
  • SPP-Based Linkers : In breast cancer models, SPP-T-DM1 conjugates showed lower tumor reduction compared to MCC (maleimidocaproyl) linkers despite stronger in vitro cytotoxicity, highlighting the impact of linker stability on therapeutic outcomes .
  • Perfluorophenyl Derivatives : Fluorinated linkers demonstrate prolonged circulation time due to reduced enzymatic degradation, but excessive hydrophobicity can lead to aggregation .
Stability Metrics
Compound Plasma Half-Life (Human) Cleavage Mechanism
This compound ~72 hours Reductive cleavage (GSH-dependent)
SPP (N-succinimidyl variant) ~24 hours Faster hydrolysis and thiol exchange
SS[gem-dimethyl] derivatives >100 hours Resistance to non-specific cleavage

Biological Activity

Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its unique biological activities, particularly in cancer therapy. This article delves into the compound's structure, biological mechanisms, and research findings, supported by data tables and case studies.

Compound Structure and Properties

This compound (CAS No. 2101206-44-2) has a molecular formula of C17H14F5NO2S2C_{17}H_{14}F_5NO_2S_2 and a molecular weight of 423.42 g/mol. Its structure includes a perfluorophenyl group and a pyridinyl disulfide moiety, which contributes to its biological reactivity.

PropertyValue
Molecular FormulaC₁₇H₁₄F₅N O₂ S₂
Molecular Weight423.42 g/mol
CAS Number2101206-44-2
PurityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through disulfide bond cleavage. This mechanism is particularly relevant in cancer cells, where the concentration of glutathione (GSH) is significantly higher than in normal cells. The compound can be activated in the presence of elevated GSH levels, leading to the release of cytotoxic agents at tumor sites.

Research Findings

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell growth. For instance, research indicated that derivatives of this compound exhibit antitumor activity by disrupting microtubule dynamics and inducing apoptosis in malignant cells.

Case Study: Antitumor Activity

A notable case study involved the use of this compound in a mouse model bearing U87MG glioblastoma tumors. The compound was administered via a targeted delivery system that enhanced its accumulation at the tumor site.

  • Results :
    • Tumor Volume Reduction : The treatment resulted in a significant reduction in tumor volume compared to control groups.
    • Cell Viability Assay : IC50 values were determined through MTT assays, showing a half-maximal inhibitory concentration (IC50) of approximately 6.36 µg/mL for the compound, indicating potent cytotoxicity against glioblastoma cells.

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, it is essential to compare its biological activity with other known antitumor agents.

CompoundIC50 (µg/mL)Mechanism of Action
This compound6.36Microtubule disruption
Vinblastine10.0Tubulin polymerization inhibition
Taxol5.0Stabilization of microtubules

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.